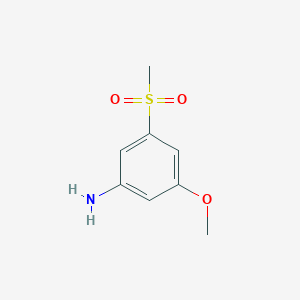

3-Methoxy-5-(methylsulfonyl)aniline

Description

Contextual Significance in Organic Chemistry Research

In the field of organic chemistry, 3-Methoxy-5-(methylsulfonyl)aniline serves as a key intermediate in the synthesis of a variety of organic molecules. Its bifunctional nature, arising from the presence of an amino group, a methoxy (B1213986) group, and a methylsulfonyl group, allows for a range of chemical transformations. This versatility makes it a valuable precursor in the development of novel compounds with potential applications in medicinal chemistry and materials science. The strategic placement of the functional groups on the aromatic ring influences the reactivity of the molecule, enabling selective chemical modifications.

Overview of Research Trajectories for Aryl Amines and Sulfonyl Compounds

Aryl amines are a fundamental class of compounds in organic chemistry, serving as precursors to a vast array of dyes, pharmaceuticals, and agrochemicals. rsc.org Research in this area has historically focused on developing efficient methods for their synthesis, including classical approaches like the reduction of nitroarenes and more modern transition metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org Current trends are moving towards more sustainable and atom-economical synthetic routes. rsc.org

Scope and Objectives of the Academic Research Survey

This academic research survey aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to detail its chemical properties, explore documented synthetic routes, and highlight its applications as an intermediate in academic and industrial research. This survey will focus exclusively on the scientific and technical aspects of the compound, drawing from scholarly articles and reputable chemical databases.

Chemical and Physical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and applications.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃S |

| Molecular Weight | 201.24 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Synthesis and Reactions

The synthesis of this compound typically involves multi-step processes. One common strategy is the reduction of a corresponding nitro-substituted precursor. For instance, the reduction of 3-methoxy-5-(methylsulfonyl)nitrobenzene can yield the desired aniline (B41778). This transformation can be achieved using various reducing agents.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo diazotization followed by a variety of substitution reactions. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the methoxy and methylsulfonyl groups influencing the position of incoming substituents. The compound can also serve as a nucleophile in various coupling reactions.

Research Applications

The primary application of this compound in academic research is as a synthetic intermediate. Its structural motifs are found in a range of target molecules with potential biological activity. For example, it has been utilized in the synthesis of inhibitors for various kinases, which are important targets in drug discovery. The unique substitution pattern of the aniline ring provides a scaffold that can be further elaborated to create complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-7-3-6(9)4-8(5-7)13(2,10)11/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZBDCOVNQRWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728148 | |

| Record name | 3-(Methanesulfonyl)-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62606-02-4 | |

| Record name | 3-(Methanesulfonyl)-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonyl-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Methoxy 5 Methylsulfonyl Aniline

Established Synthetic Routes

Established methods for the synthesis of 3-Methoxy-5-(methylsulfonyl)aniline rely on well-documented and robust chemical transformations. These routes are characterized by their reliability and scalability, making them suitable for both laboratory and industrial-scale production.

Reductive Pathways from Nitroaromatic Precursors (e.g., 1-methoxy-3-methylsulfonyl-5-nitrobenzene)

The most common and direct route to this compound involves the reduction of its corresponding nitro precursor, 1-methoxy-3-methylsulfonyl-5-nitrobenzene. The nitro group is a versatile functional group that can be readily introduced onto the aromatic ring via electrophilic nitration and subsequently reduced to an amino group using a variety of reducing agents. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule and the desired reaction conditions.

Catalytic Hydrogenation: This is a widely used and often preferred method due to its clean nature, as the only byproduct is water. The reaction is typically carried out by treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most common catalysts for this transformation. The reaction is typically performed in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.

Raney Nickel: This is another effective catalyst for the reduction of nitro groups. It is particularly useful when other reducible functional groups that are sensitive to Pd/C are present.

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a highly active catalyst for the hydrogenation of a wide range of functional groups, including nitroarenes.

| Catalyst | Typical Solvent | Temperature | Pressure | Typical Yield |

| 10% Pd/C | Ethanol | Room Temperature | 1-5 atm H₂ | >95% |

| Raney Ni | Methanol (B129727) | Room Temperature | 1-5 atm H₂ | >90% |

| PtO₂ | Acetic Acid | Room Temperature | 1 atm H₂ | >95% |

Chemical Reduction: A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often advantageous when catalytic hydrogenation is not feasible or when specific chemoselectivity is required.

Iron in Acidic Media (Fe/HCl or Fe/CH₃COOH): This is a classical and cost-effective method for the reduction of nitroarenes. The reaction is typically carried out by heating the nitro compound with iron powder in the presence of a mineral or organic acid.

Tin(II) Chloride (SnCl₂): This reagent provides a mild and selective method for the reduction of nitro groups in the presence of other reducible functionalities. The reaction is often performed in an alcoholic solvent or ethyl acetate. researchgate.net

| Reagent | Solvent | Reaction Conditions | Typical Yield |

| Fe/HCl | Ethanol/Water | Reflux | 85-95% |

| SnCl₂·2H₂O | Ethanol | 70°C | >90% |

Amination and Functionalization of Aromatic Scaffolds

An alternative approach to the synthesis of this compound involves the direct introduction of the amino group onto an appropriately substituted aromatic ring. This can be achieved through nucleophilic aromatic substitution or, more commonly in modern synthesis, through transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of a primary aniline (B41778) like this compound, an ammonia (B1221849) equivalent is typically used.

The general transformation involves the reaction of a suitable precursor, such as 1-bromo-3-methoxy-5-(methylsulfonyl)benzene or 3-methoxy-5-(methylsulfonyl)phenyl trifluoromethanesulfonate, with a source of ammonia.

| Aryl Electrophile | Ammonia Source | Catalyst System | Base | Typical Yield |

| Aryl Bromide | Ammonia | Pd₂(dba)₃ / XPhos | NaOtBu | 70-90% |

| Aryl Triflate | Lithium bis(trimethylsilyl)amide (LiHMDS) | Pd(OAc)₂ / RuPhos | LiHMDS | 75-95% |

Novel Synthetic Approaches

Recent advances in organic synthesis have led to the development of novel and more efficient methods for the preparation of anilines. These approaches often focus on improving atom economy, reducing waste, and accessing new chemical space through innovative catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for Aniline Formation

Beyond the well-established Buchwald-Hartwig amination, other transition metal-catalyzed reactions have emerged as powerful tools for aniline synthesis. These methods often offer different substrate scopes and functional group tolerances. While specific applications to this compound may not be extensively documented, the general principles are applicable.

C-H Activation Methodologies in Aromatic Systems

Direct C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the formation of C-N bonds by directly functionalizing a C-H bond on the aromatic ring. This approach avoids the need for pre-functionalized starting materials like aryl halides or triflates, thus offering a more atom-economical and step-efficient synthesis.

Rhodium and Iridium-catalyzed C-H amination reactions have been developed for the direct amination of arenes. These reactions typically employ a directing group to control the regioselectivity of the amination. For a substrate like 1-methoxy-3-(methylsulfonyl)benzene, the existing functional groups could potentially direct the C-H amination to the desired position, although this would require specific investigation.

Application of Green Chemistry Principles in Synthetic Sequences

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered, particularly in the reduction of the nitroaromatic precursor.

Use of Greener Reducing Agents: Research has focused on replacing hazardous and stoichiometric reducing agents with more environmentally benign alternatives. This includes the use of transfer hydrogenation with reagents like formic acid or hydrazine (B178648) in the presence of a catalyst, or the use of metallic zinc in near-critical water. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation. youtube.com The reduction of nitroarenes and some amination reactions can be effectively performed under microwave conditions, reducing energy consumption and reaction times.

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (e.g., Pd, Rh, Ir) with more abundant and less toxic metals like iron is a key goal of green chemistry. Iron-based catalysts have been developed for the reduction of nitroarenes.

| Green Approach | Key Features | Potential Application |

| Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas. | Reduction of 1-methoxy-3-methylsulfonyl-5-nitrobenzene |

| Microwave-Assisted Reduction | Rapid heating, shorter reaction times, often improved yields. | Reduction of 1-methoxy-3-methylsulfonyl-5-nitrobenzene |

| Iron Catalysis | Use of an inexpensive and non-toxic metal. | Reduction of 1-methoxy-3-methylsulfonyl-5-nitrobenzene |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, temperature, pressure, and the stoichiometry of the reactants.

Catalyst Systems and Ligand Effects on Selectivity and Efficiency

The catalytic hydrogenation of the nitro group is a cornerstone of aniline synthesis. For the conversion of 1-methoxy-3-methylsulfonyl-5-nitrobenzene to this compound, various catalyst systems are employed, with palladium on carbon (Pd/C) and platinum on carbon (Pt/C) being the most common. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Recent research has explored the use of single-atom catalysts (SACs) to enhance catalytic performance. For instance, a Co₁/NPC catalyst with unsymmetrical single Co₁-N₃P₁ sites has demonstrated unprecedentedly high activity and chemoselectivity for the hydrogenation of functionalized nitroarenes. nih.gov In the hydrogenation of nitrobenzene, this catalyst achieved a turnover frequency (TOF) of 6560 h⁻¹, which is significantly higher than that of traditional catalysts. nih.gov The unique coordination environment of the single metal atom can enhance the dissociation of H₂, leading to improved catalytic activity. nih.gov

Furthermore, the use of ligands can modulate the activity and selectivity of metal catalysts. While detailed studies on ligand effects for the specific synthesis of this compound are not extensively documented, research on related reactions, such as the Pd/NHC (N-heterocyclic carbene) catalyzed reduction of nitroaromatics, highlights the importance of the ligand's steric and electronic properties. nih.gov The choice of the NHC ligand was found to be crucial, with both excessively small and large steric hindrances negatively impacting the reaction outcome. nih.gov

The following table summarizes the effect of different catalysts on the hydrogenation of nitroarenes, which can be considered analogous to the synthesis of this compound.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

| Co₁/NPC | Nitrobenzene | Ethanol | 110 | 3 | 100 | >99 | 6560 |

| Co₁/NC | Nitrobenzene | Ethanol | 110 | 3 | <20 | - | - |

| FeS₂/NSC | 4-nitroanisole | Water | 80 | 3 | 100 | >99 | 15.6 |

This data is based on analogous reactions and serves to illustrate the impact of different catalyst systems. nih.govnih.gov

Solvent Selection and Reaction Environment Engineering

The choice of solvent plays a critical role in the hydrogenation of nitroarenes, affecting substrate solubility, catalyst activity, and product selectivity. Common solvents for this reaction include alcohols like methanol and ethanol, as well as water. The use of greener solvents is an area of active research. For instance, the chemoselective hydrogenation of functionalized nitroarenes has been successfully carried out in water using a FeS₂/NSC catalyst. nih.gov

In some cases, solvent-free conditions can be employed, particularly with the use of highly active catalysts. This approach offers environmental benefits by reducing waste. The choice of solvent can also influence the reaction pathway. For example, in the catalytic reduction of nitrobenzene in a sulfuric acid-methanol solution, the formation of methoxyaniline byproducts was observed, arising from a Bamberger-type rearrangement of the phenylhydroxylamine intermediate. rsc.org

Temperature, Pressure, and Stoichiometric Considerations

Temperature and pressure are key parameters in catalytic hydrogenation. Generally, increasing temperature and pressure leads to higher reaction rates. However, excessively high temperatures can lead to side reactions and catalyst degradation. Room-temperature hydrogenation is a desirable goal for sustainable synthesis, and recent advancements with highly active catalysts, such as surface Pt-rich high-entropy alloys, have shown promise in achieving this. acs.org

The stoichiometry of the reducing agent is another critical factor. In catalytic hydrogenation, hydrogen gas is typically used in excess. For other reduction methods, such as those using silanes, the amount of the reducing agent needs to be carefully optimized. For example, in the Pd/NHC catalyzed reduction and coupling of 4-nitrotoluene using triethylsilane, varying the amount of the silane had a significant impact on the product yield. nih.gov

The following table illustrates the effect of temperature on the solvent-free hydrogenation of nitrobenzene over a 1% AuPd/TiO₂ catalyst, which provides a general indication of the temperature dependency of such reactions.

| Entry | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Aniline (%) |

| 1 | 30 | 2 | 10 | >99 |

| 2 | 60 | 2 | 55 | >99 |

| 3 | 90 | 2 | 98 | >99 |

This data is from a study on nitrobenzene and serves as an illustrative example.

Chiral Synthesis and Asymmetric Induction Methodologies

The development of synthetic routes to chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry. This involves the use of enantioselective synthesis strategies and chiral auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Synthesis Strategies for Related Chiral Analogues

While specific literature on the enantioselective synthesis of chiral analogues of this compound is scarce, general strategies for the asymmetric synthesis of chiral amines and sulfones can be applied. One prominent approach is the enantioselective reduction of prochiral β,β-disubstituted nitroalkenes, which provides access to optically active nitroalkanes that can be subsequently converted to chiral amines. mdpi.com This transformation can be achieved using various catalytic systems, including organocatalysts, as well as metal complexes of copper, rhodium, and iridium. mdpi.com

Asymmetric hydrogenation of prochiral imines is another powerful method for the synthesis of chiral amines. This often involves the use of chiral catalysts, such as those based on iridium or rhodium with chiral phosphine ligands.

The following table presents data on the organocatalytic transfer hydrogenation of a β,β-disubstituted nitroalkene, demonstrating the potential for high enantioselectivity in the synthesis of chiral nitro compounds, which are precursors to chiral amines.

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Thiourea (B124793) | (E)-1-nitro-2-phenylprop-1-ene | Toluene (B28343) | 25 | 95 | 92 |

| Chiral Thiourea | (E)-2-(4-chlorophenyl)-1-nitroprop-1-ene | Toluene | 25 | 93 | 94 |

| Chiral Thiourea | (E)-2-(4-methoxyphenyl)-1-nitroprop-1-ene | Toluene | 25 | 96 | 90 |

This data is for a model reaction and illustrates the principle of enantioselective reduction of nitroalkenes. mdpi.com

Use of Chiral Auxiliaries and Catalysts in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. Common chiral auxiliaries for the synthesis of chiral amines include those derived from pseudoephedrine and tert-butanesulfinamide. wikipedia.orgosi.lv For instance, the addition of nucleophiles to imines derived from tert-butanesulfinamide often proceeds with high diastereoselectivity. osi.lv

The synthesis of chiral sulfones can be achieved through various methods, including the palladium-catalyzed sulfonylation of vinyl cyclic carbonates with sodium sulfinates, which can create sulfone-bearing quaternary carbon stereocenters with excellent enantioselectivity. nih.gov

While direct application to this compound analogues is not documented, the principles of using chiral auxiliaries and catalysts are broadly applicable. For example, a prochiral precursor to a chiral analogue of this compound could potentially be coupled with a chiral auxiliary, followed by a diastereoselective reduction of the nitro group and subsequent removal of the auxiliary.

The following table provides examples of the use of a chiral auxiliary in the diastereoselective addition of a Grignard reagent to N-sulfinylimines, a reaction that produces chiral amines.

| N-Sulfinylimine Substrate | Grignard Reagent | Diastereomeric Ratio (d.r.) |

| (R)-N-(benzylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | 98:2 |

| (R)-N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | 97:3 |

| (R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | 99:1 |

This data illustrates the high diastereoselectivity achievable with chiral auxiliaries in the synthesis of chiral amines.

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 5 Methylsulfonyl Aniline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 3-Methoxy-5-(methylsulfonyl)aniline is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The outcome of such reactions is controlled by the directing effects of the existing substituents. The amino and methoxy (B1213986) groups are activating and ortho-, para-directing, while the methylsulfonyl group is deactivating and meta-directing. Consequently, the positions ortho and para to the powerful activating amino group (positions 2, 4, and 6) are the most favorable sites for electrophilic attack. However, steric and electronic factors can sometimes limit the reactivity of the molecule in these reactions.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on the halogenation and sulfonation of this compound are not extensively documented in the literature, the principles of electrophilic aromatic substitution provide a predictive framework for its reactivity.

Halogenation: The reaction of anilines with halogens like bromine typically proceeds rapidly, even without a catalyst, to give poly-substituted products. For this compound, the strong activation by the amino and methoxy groups would likely lead to the substitution of bromine or chlorine atoms at the available ortho and para positions (2, 4, and 6). To achieve mono-substitution, milder conditions or protection of the highly activating amino group, for instance through acetylation, would be necessary.

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution. In a related compound, the directing influence of a methoxy and a deactivating sulfonyl group led to nitration at the position para to the methoxy group. For this compound, the combined directing effects of the amino and methoxy groups would strongly favor nitration at positions 2, 4, and 6.

Sulfonation: Sulfonation of anilines with sulfuric acid typically forms anilinium hydrogen sulfate, which upon heating can rearrange to form aminobenzenesulfonic acids. Given the substitution pattern of this compound, sulfonation would be expected to occur at one of the activated positions (2, 4, or 6) on the ring. A patent describing the synthesis of a related compound, 2-methoxy-5-methyl-β-sulfuric ester ethyl sulfonyl aniline (B41778), involved a sulfonation step using chlorosulfonic acid on an acetylated precursor, highlighting a potential synthetic route for such transformations. googleapis.com

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are a key method for attaching alkyl or acyl groups to an aromatic ring. However, these reactions often have limitations when performed on highly activated or deactivated rings, or on rings containing functional groups that can react with the Lewis acid catalyst.

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. For this compound, the presence of the basic amino group would lead to complexation with the Lewis acid, deactivating the ring towards the desired substitution and potentially inhibiting the reaction. Protection of the amino group is generally required to allow the acylation to proceed on the aromatic ring.

Friedel-Crafts Alkylation: Similar to acylation, the amino group can interfere with the catalyst in Friedel-Crafts alkylation. Furthermore, the strong activating nature of the amino and methoxy groups can lead to polysubstitution. In a study on the highly regioselective Friedel-Crafts alkylation of the structurally similar 3,5-dimethoxyaniline, a reaction with aldehydes in the presence of trifluoroacetic acid and triethylsilane yielded the para-substituted product, demonstrating a potential method for controlled alkylation of electron-rich anilines. mdpi.com

Nucleophilic Reactions Involving the Amino Group

The primary amino group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in a wide range of reactions, including acylations, alkylations, and condensations.

Acylation, Sulfonylation, and Carbamoylation

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions. For example, the acylation of the amino group of 3-amino-5-methyl-1,2,4-oxadiazole with benzoyl chloride is a key step in the synthesis of related heterocyclic compounds. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is analogous to acylation and is important in the synthesis of various biologically active compounds.

Carbamoylation: The reaction of the amino group with isocyanates or carbamoyl (B1232498) chlorides produces urea (B33335) derivatives. This reaction is fundamental in the synthesis of many pharmaceutical and agrochemical compounds.

Alkylation and Arylation of the Nitrogen Center

The nitrogen atom of the amino group can be alkylated or arylated through nucleophilic substitution reactions.

Alkylation: The reaction of this compound with alkyl halides or other electrophilic carbon species leads to the formation of secondary or tertiary amines. In one patented synthesis, this compound was reacted with a complex bromo-acetylated indole (B1671886) derivative under microwave irradiation to yield a secondary amine, demonstrating the nucleophilicity of the amino group in complex molecule synthesis. googleapis.com Another patent describes the reaction with a substituted chloromethyl compound in the presence of a base to form the corresponding N-alkylated product. google.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| This compound | 2-bromo-2-(4-chloro-2-methoxyphenyl)-1-(6-fluoro-7-methyl-1H-indol-3-yl)ethanone | THF, CH₃CN, Microwave, 100°C, 50 min | 2-(4-chloro-2-methoxyphenyl)-1-(6-fluoro-7-methyl-1H-indol-3-yl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)ethan-1-one | Not specified | googleapis.com |

| This compound | 5-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-6-fluoro-1-(iodomethyl)-7-methyl-1H-indole | DIPEA, CH₃CN, THF, 70°C, 24h | N-((5-((6-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-6-fluoro-7-methyl-1H-indol-1-yl)methyl)-3-methoxy-5-(methylsulfonyl)aniline | Not specified | google.com |

Arylation: The formation of a C-N bond between the aniline nitrogen and an aryl group can be achieved through methods like the Buchwald-Hartwig amination, which typically involves a palladium catalyst and a suitable aryl halide or triflate.

Condensation and Imine Formation Reactions

The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). nih.gov This reversible reaction is often catalyzed by acid or base and involves the formation of a hemiaminal intermediate followed by dehydration. mdpi.com

The formation of imines is a crucial transformation in organic synthesis, providing a pathway to a variety of other functional groups and heterocyclic systems. For instance, anilines are known to catalyze the formation of imines in aqueous conditions. While specific studies detailing the condensation of this compound with simple aldehydes or ketones are not prevalent, it has been documented to react in a condensation reaction with a pyrimidinediamine derivative in the presence of acid and heat.

Reactions Related to the Methoxy Group

The methoxy group (-OCH₃) is a key functional group that can undergo several transformations, primarily centered around the cleavage of the ether bond.

Demethylation and Ether Cleavage Strategies

The cleavage of the aryl methyl ether in this compound to yield the corresponding phenol (B47542) is a synthetically important transformation. This demethylation is typically achieved under harsh conditions using strong acids or Lewis acids. researchgate.netorganic-chemistry.org The choice of reagent is critical and can be influenced by the electronic nature of the substituents on the aromatic ring.

Common reagents for this purpose include boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminum chloride (AlCl₃). stackexchange.com The mechanism generally involves the protonation or coordination of the ether oxygen to the acid, which makes the methyl group susceptible to nucleophilic attack by the conjugate base (e.g., bromide ion). researchgate.net

The presence of the electron-withdrawing methylsulfonyl group on the ring can influence the rate and efficiency of these reactions. While specific studies on this compound are not extensively documented, it is known that electron-withdrawing groups can affect the electron density on the ether oxygen, potentially requiring more forcing conditions for cleavage. organic-chemistry.org

A summary of common demethylation strategies applicable to aryl methyl ethers is presented in the table below.

| Reagent | Typical Conditions | Mechanism | Notes |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), often at low temperatures (e.g., -78 °C to rt) | Lewis acid-mediated cleavage | Highly effective but reagent is sensitive to moisture. researchgate.net |

| Hydrobromic acid (HBr) | Acetic acid or neat, high temperatures (e.g., reflux) | Strong acid-catalyzed Sₙ2 attack on the methyl group | A classic and cost-effective method. organic-chemistry.org |

| Aluminum chloride (AlCl₃) | Inert solvent (e.g., dichloromethane), heating may be required | Lewis acid-mediated cleavage | Can sometimes lead to side reactions if not carefully controlled. stackexchange.com |

Modification of the Ether Linkage

Modification of the ether linkage in this compound without complete cleavage is a challenging transformation. The C-O bond of an aryl ether is generally stable due to the sp² hybridization of the aromatic carbon and the partial double bond character from resonance. ou.edu

Reactions that modify the ether linkage often proceed through intermediates that can lead to cleavage. However, certain specialized reactions can achieve functionalization. For instance, transalkylation reactions have been observed in anisole (B1667542) derivatives over zeolite catalysts, where the methyl group is transferred to another aromatic ring. ou.edu While not a direct modification of the linkage itself, it represents a transformation of the ether.

Direct modification is rare, but theoretical studies and some experimental evidence on related compounds suggest that under specific catalytic conditions, insertions into the C-O bond could be possible, though this is not a common synthetic route for this class of compounds.

Transformations of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is a robust and strongly electron-withdrawing group that significantly influences the reactivity of the aromatic ring.

Oxidation and Reduction Pathways of the Sulfonyl Group

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6), and therefore, the sulfonyl group is generally resistant to further oxidation.

Conversely, the reduction of the sulfonyl group is a known transformation, although it often requires potent reducing agents. Reductive desulfonylation, the complete removal of the sulfonyl group, can be achieved using reagents such as sodium amalgam or other strong reducing systems. This process typically proceeds through a radical anion intermediate.

A more common transformation involving the methylsulfonyl group is the reduction of other functional groups in its presence. For example, the synthesis of this compound often involves the reduction of a nitro group on a precursor molecule, which is readily achieved without affecting the sulfonyl group.

Nucleophilic Displacement or Activation Studies

The methylsulfonyl group is a poor leaving group in typical nucleophilic aromatic substitution (SₙAr) reactions. However, its strong electron-withdrawing nature significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In this compound, the positions ortho and para to the sulfonyl group are also influenced by the electron-donating amino and methoxy groups.

The interplay of these directing effects can lead to complex reactivity patterns in SₙAr reactions. For instance, if the amino group is converted to a better leaving group (e.g., a diazonium salt), the sulfonyl and methoxy groups will direct incoming nucleophiles. The powerful activating effect of the sulfonyl group can facilitate substitutions that would otherwise be difficult.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. Anilines are common starting materials in many well-known MCRs, such as the Ugi, Biginelli, and Mannich reactions. nih.govbeilstein-journals.orgresearchgate.net

This compound is a valuable building block in the synthesis of complex molecules, including kinase inhibitors. These syntheses often employ coupling reactions that can be designed as MCRs. The nucleophilic amino group of this compound can react with aldehydes or ketones to form imines in situ, which are key intermediates in many MCRs.

For example, in a Ugi-type reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide. nih.govbeilstein-journals.org The specific substitution pattern of the aniline, with its electron-donating and withdrawing groups, can influence the reactivity and outcome of these reactions.

While specific, published examples of this compound in every type of MCR may be limited, its structural features make it a prime candidate for use in the discovery of novel compounds through combinatorial and diversity-oriented synthesis strategies. A hypothetical Biginelli-type reaction is outlined in the table below.

| MCR Type | Reactants | Potential Product Class |

| Biginelli Reaction | This compound (as part of a urea or thiourea (B124793) derivative), an aldehyde, and a β-ketoester | Dihydropyrimidinones |

Integration into Ugi, Passerini, and Hantzsch Reactions

This compound is a versatile chemical intermediate, possessing both an electron-donating methoxy group and an electron-withdrawing methylsulfonyl group, which modulate the reactivity of the aniline core. While this compound is a valuable building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other pharmacologically active agents, a review of current scientific literature does not provide specific examples of its direct integration into the Ugi, Passerini, or Hantzsch multicomponent reactions. However, based on the known mechanisms of these reactions and the functionalities present in this compound, its potential utility as a component can be postulated.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. The amine component is a crucial reactant, and anilines are commonly employed. In a hypothetical Ugi reaction, this compound could serve as the amine component. The reaction would proceed through the initial formation of an imine between the aniline and a carbonyl compound. Subsequent nucleophilic attack by the isocyanide and the carboxylate, followed by an intramolecular acyl transfer (Mumm rearrangement), would lead to the final α-aminoacyl amide product. The electronic properties of the substituents on the aniline ring could influence the rate and efficiency of the reaction, particularly the nucleophilicity of the amine and the stability of the intermediate iminium ion.

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to form an α-acyloxy amide. Unlike the Ugi reaction, the Passerini reaction does not directly involve an amine. However, anilines such as this compound can be readily converted into isocyanides, which are key reactants in the Passerini reaction. This transformation would enable the incorporation of the 3-methoxy-5-(methylsulfonyl)phenyl moiety into the α-acyloxy amide scaffold.

The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an amine (often ammonia (B1221849) or an ammonium (B1175870) salt) to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. While substituted anilines can sometimes be used in variations of the Hantzsch synthesis, the direct application of this compound in this context is not documented. The reaction generally favors simple amine sources.

Table 1: Potential Role of this compound in Multicomponent Reactions

| Reaction | Reactant Type | Potential Role of this compound |

| Ugi Reaction | Amine | Direct use as the amine component |

| Passerini Reaction | Isocyanide | Conversion to the corresponding isocyanide |

| Hantzsch Reaction | Amine | Potential but not a typical substrate |

Design of Complex Scaffolds via Convergent Synthesis

Convergent synthesis is a strategy in organic synthesis that aims to improve efficiency by preparing larger fragments of the target molecule separately and then coupling them together at a late stage. This approach is in contrast to a linear synthesis where the molecule is built step-by-step. This compound is a valuable building block for the convergent synthesis of complex molecular scaffolds, particularly in the field of medicinal chemistry. Its utility stems from the presence of multiple functional groups that allow for sequential and regioselective modifications.

The aniline functionality of this compound provides a nucleophilic center that can readily participate in a variety of coupling reactions. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form larger, more complex amine derivatives. It can also be acylated or sulfonylated to introduce further diversity.

Furthermore, the aromatic ring of this compound can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing methoxy and methylsulfonyl groups would need to be carefully considered. The amine group can also be converted to other functionalities, such as a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, further expanding its synthetic utility.

A key application of this compound as a building block is in the synthesis of kinase inhibitors. In a convergent approach, the aniline could be elaborated into a more complex fragment containing key pharmacophoric features. This fragment would then be coupled with another pre-synthesized fragment to afford the final drug candidate. This strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by varying the building blocks used in the final coupling step.

Table 2: Research Findings on the Synthetic Utility of this compound

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Palladium-Catalyzed Cross-Coupling | Aryl halide, Pd catalyst, base | Substituted diarylamine | |

| Acylation | Acyl chloride, base | Amide | |

| Diazotization-Sandmeyer Reaction | NaNO₂, HX, CuX | Halogenated or cyanated aniline derivative |

While specific, named convergent synthesis strategies detailing the use of this compound are not extensively documented in the literature, its role as a key intermediate in the synthesis of numerous patented and researched complex molecules underscores its importance as a building block in such synthetic designs.

Spectroscopic and Advanced Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide the initial overview of the proton environments. Key expected signals would include those for the aromatic protons, the methoxy (B1213986) group protons, the methylsulfonyl group protons, and the amine protons. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic protons would be crucial in confirming their relative positions on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to heteroatoms). For instance, the carbon atoms attached to the electron-withdrawing sulfonyl group would be expected to resonate at a higher frequency (downfield) compared to those influenced by the electron-donating methoxy and amino groups.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. It would be instrumental in tracing the proton-proton networks within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signal for each protonated carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It would provide insights into the through-space proximity of different groups, which is essential for conformational analysis.

A hypothetical data table for the expected NMR assignments is presented below. The chemical shifts are estimates based on known substituent effects in similar aromatic systems.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (with Atom #) | HMBC Correlations (with Atom #) |

| 1 | - | C1 | - | H2, H6, H(CH3O) |

| 2 | H2 | C2 | H6 | C4, C6, C(CH3O) |

| 3 | - | C3 | - | H2, H4 |

| 4 | H4 | C4 | H2, H6 | C2, C5, C6 |

| 5 | - | C5 | - | H4, H6, H(CH3S) |

| 6 | H6 | C6 | H2, H4 | C2, C4, C5 |

| CH3 (Methoxy) | H(CH3O) | C(CH3O) | - | C1 |

| CH3 (Sulfonyl) | H(CH3S) | C(CH3S) | - | C5 |

| NH2 | H(NH2) | - | - | C3, C4 |

Note: This table represents a predictive model for educational purposes, as experimental data is not publicly available.

The orientation of the methoxy and methylsulfonyl groups relative to the aniline (B41778) ring could be investigated using NOESY, which would reveal spatial proximities. Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures, could provide information on the rotational barriers around the C-O and C-S bonds, although significant rotational hindrance is not anticipated under normal conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound.

An HRMS analysis, typically using electrospray ionization (ESI), would provide the exact mass of the protonated molecule [M+H]⁺. This high-precision measurement allows for the unambiguous determination of the elemental formula (C₈H₁₁NO₃S in this case), confirming the compound's identity.

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₁NO₃S |

| Monoisotopic Mass | 201.04596 u |

| [M+H]⁺ (Calculated) | 202.05377 u |

Note: This table is based on theoretical calculations.

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. Analysis of the masses of the fragment ions provides valuable structural information. For 3-Methoxy-5-(methylsulfonyl)aniline, expected fragmentation pathways could involve the loss of the methyl group from the sulfonyl moiety, cleavage of the C-S bond, or loss of the methoxy group. These fragmentation patterns serve as a fingerprint for the molecule and can help to distinguish it from its isomers.

X-ray Crystallography for Solid-State Structure Determination

Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The aniline moiety provides a hydrogen bond donor (the -NH₂ group), while the methylsulfonyl group offers two strong hydrogen bond acceptors (the oxygen atoms). This configuration facilitates the formation of robust intermolecular hydrogen bonds of the N-H···O=S type. In similar aromatic sulfonamide structures, these interactions are a dominant feature, often leading to the formation of extended networks like dimers, chains, or sheets. nih.gov For instance, studies on ortho-(4-tolylsulfonamido)benzamides show that the sulfonamide group's oxygen atoms are adept at forming hydrogen bonds, which significantly influences the crystal lattice. nih.gov

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Amino group (N-H) | Sulfonyl group (S=O) | Primary driver of molecular packing, forming extended networks. |

| π–π Stacking | Benzene Ring | Benzene Ring | Contributes to crystal stability through orbital overlap. |

| Dipole-Dipole | Methoxy/Sulfonyl groups | Methoxy/Sulfonyl groups | Weaker interactions influencing molecular orientation. |

This table is based on the functional groups present and data from analogous structures.

Conformational Preferences in the Crystalline State

The conformation of this compound in its crystalline form is largely determined by the orientation of the methoxy and methylsulfonyl substituents relative to the aniline ring.

The methylsulfonyl group, due to the tetrahedral geometry around the sulfur atom, is inherently non-planar with the benzene ring. In related aromatic sulfonamides, the sulfonamide group is often twisted out of the plane of the aromatic scaffold. nih.gov This twist is a result of minimizing steric hindrance while optimizing electronic interactions.

The methoxy group (-OCH₃) typically prefers a co-planar arrangement with the benzene ring to maximize resonance effects. However, steric crowding from adjacent substituents or packing forces within the crystal can cause it to rotate out of the plane. Theoretical studies on caffeine, which also contains methyl groups attached to an aromatic system, show that the preferred conformations are those that maximize hyperconjugation, a type of stabilizing electronic interaction. mdpi.com For this compound, a balance would be struck between the electronic preference for planarity of the methoxy group and the steric demands of the neighboring bulky methylsulfonyl group.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules like this compound.

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the amino (-NH₂), methoxy (-OCH₃), and methylsulfonyl (-SO₂CH₃) groups, as well as the aromatic ring. While a fully assigned experimental spectrum is not publicly documented, characteristic frequencies can be predicted based on established data for similar molecules.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 | Two distinct bands are expected. The exact position is sensitive to hydrogen bonding. |

| N-H Scissoring | 1590 - 1650 | ||

| Aromatic Ring | C-H Stretching | 3000 - 3100 | |

| C=C Stretching | 1450 - 1600 | Multiple bands are characteristic of the aromatic ring. | |

| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretching | 2850 - 3000 | From both methoxy and methylsulfonyl groups. |

| Methoxy (-OCH₃) | C-O Asymmetric Stretching | 1200 - 1275 | A strong band characteristic of aryl ethers. |

| C-O Symmetric Stretching | 1000 - 1075 | ||

| Methylsulfonyl (-SO₂CH₃) | S=O Asymmetric Stretching | 1300 - 1350 | Expected to be a very strong absorption. |

| S=O Symmetric Stretching | 1120 - 1160 | Also a very strong absorption. |

This table presents expected frequency ranges based on general spectroscopic data and is not from a direct experimental measurement of the compound.

Studies of Conformational Isomerism and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted anilines and sulfonamides. nih.govnih.gov Different polymorphs can arise from variations in molecular conformation or packing arrangements (e.g., different hydrogen-bonding networks), leading to distinct physical properties.

Vibrational spectroscopy is a key technique for identifying and characterizing polymorphs. Since the strength and nature of intermolecular interactions, especially hydrogen bonds, differ between polymorphs, the vibrational frequencies of the involved functional groups will also change. For this compound, any polymorphic forms would likely exhibit noticeable shifts in the N-H and S=O stretching regions of their IR and Raman spectra. For example, stronger hydrogen bonding in one polymorph would typically shift the N-H stretching frequency to a lower wavenumber (red shift).

Similarly, if different stable conformational isomers (conformers) were present in the solid state, this could lead to the appearance of additional or split peaks in the vibrational spectra, reflecting the different molecular environments.

Computational Chemistry and Theoretical Studies on 3 Methoxy 5 Methylsulfonyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of 3-Methoxy-5-(methylsulfonyl)aniline at the electronic level. These methods provide a detailed picture of the molecule's structure and reactivity.

Electronic Structure, Molecular Orbitals, and Charge Distribution

The electronic character of this compound is dictated by the presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing methylsulfonyl group attached to the aniline (B41778) ring. DFT calculations can map the electron density distribution, highlighting the electronic effects of these substituents. The methoxy group increases electron density on the aromatic ring through resonance, while the sulfonyl group withdraws electron density inductively.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical reactivity and electronic transitions. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the methoxy group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient sulfonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative measures of the partial atomic charges. This reveals a significant polarization of the molecule, with the oxygen and nitrogen atoms bearing negative charges and the sulfur and adjacent carbon atoms of the sulfonyl group carrying positive charges.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: These values are representative and would be calculated using a specific DFT functional and basis set (e.g., B3LYP/6-31G).*

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Reactivity descriptors derived from quantum chemical calculations provide a more nuanced understanding of a molecule's reactivity. The Fukui function, for instance, identifies the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely confirm that the nitrogen atom of the amine and specific carbons on the aromatic ring are the primary sites for electrophilic attack, while the sulfur atom of the sulfonyl group is a likely site for nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a powerful tool for predicting intermolecular interactions. The MEP for this compound would show negative potential (red and yellow regions) around the oxygen atoms of the methoxy and sulfonyl groups and the nitrogen atom, indicating these are sites for hydrogen bond acceptance. Regions of positive potential (blue) would be located around the amine hydrogens and the methyl group of the sulfonyl moiety, suggesting these are sites for hydrogen bond donation.

Table 2: Condensed Fukui Functions for Selected Atoms of this compound (Exemplary Data)

| Atom | f(k)+ (for nucleophilic attack) | f(k)- (for electrophilic attack) |

|---|---|---|

| N (amine) | 0.05 | 0.18 |

| S (sulfonyl) | 0.25 | 0.02 |

| C (aromatic, ortho to NH2) | 0.08 | 0.15 |

Note: These values are illustrative and depend on the computational method.

Energetics of Conformational Changes and Isomerization

The presence of the methoxy and methylsulfonyl groups introduces rotational flexibility around the C-O and C-S bonds. Quantum chemical calculations can be used to explore the potential energy surface associated with these rotations. By calculating the energy of the molecule as a function of the dihedral angles of these groups, the most stable conformations can be identified, as well as the energy barriers for rotation. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The planarity of the aniline amino group can also be assessed, as it is known to be influenced by the electronic nature of the ring substituents. afit.edu

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule and its interactions with its environment over time.

Solvent Effects on Molecular Behavior and Reactivity

The solvent environment can have a profound impact on the behavior and reactivity of a molecule. MD simulations explicitly including solvent molecules can provide a detailed picture of these effects. For this compound, simulations in a polar solvent like water would reveal the formation of hydrogen bonds between the solvent and the amine, methoxy, and sulfonyl groups. These interactions can stabilize certain conformations and influence the molecule's reactivity by altering the charge distribution and the accessibility of reactive sites. The radial distribution functions (RDFs) obtained from MD simulations can quantify the structuring of solvent molecules around the solute, providing insights into the solvation shell.

In Silico Prediction of Reactivity and Selectivity

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of organic molecules. These in silico techniques allow for the detailed exploration of potential reaction pathways and the characterization of transition states, which are crucial for understanding reaction mechanisms and predicting outcomes.

The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a strong activating group and, along with the methoxy group, directs electrophiles to the ortho and para positions. Conversely, the methylsulfonyl group is a deactivating group and a meta-director. The unique 1,3,5-substitution pattern of this molecule presents a fascinating case for studying reaction pathways.

Theoretical modeling of electrophilic aromatic substitution reactions on this compound would involve the calculation of the potential energy surface for the attack of an electrophile at the various possible positions on the aromatic ring. This modeling can reveal the most energetically favorable reaction pathway. For instance, in a reaction like halogenation, computational models can predict whether the electrophile will add to the positions ortho or para to the amino and methoxy groups, and how the deactivating methylsulfonyl group influences this preference. byjus.com

The characterization of transition states is a key aspect of this modeling. By calculating the geometry and energy of the transition state for each potential reaction pathway, the activation energy can be determined. A lower activation energy implies a faster reaction rate. For this compound, it is anticipated that electrophilic attack at the 2-, 4-, and 6-positions would be investigated. DFT calculations would likely show that the transition states for attack at the 2- and 6-positions, which are ortho to the amino group and meta to the methylsulfonyl group, are lower in energy compared to attack at the 4-position, which is para to the amino group but ortho to the deactivating methylsulfonyl group.

A hypothetical study on the nitration of this compound might yield the following data from transition state analysis:

| Reaction Coordinate | Activation Energy (kcal/mol) | Transition State Geometry Highlights |

| Attack at C2 | 15.2 | C-N bond length of incoming NO₂⁺ is 1.98 Å |

| Attack at C4 | 18.5 | Significant out-of-plane distortion of the nitro group |

| Attack at C6 | 15.1 | C-N bond length of incoming NO₂⁺ is 1.97 Å |

This is a hypothetical data table for illustrative purposes.

The regioselectivity of reactions involving this compound can be predicted with a high degree of confidence using computational models. The directing effects of the substituents are a primary determinant of where a chemical reaction will occur on the benzene (B151609) ring. The amino group is a powerful ortho, para-director, and the methoxy group is also an ortho, para-director. The methylsulfonyl group, being electron-withdrawing, is a meta-director. In this molecule, the positions ortho and para to the amino and methoxy groups are C2, C4, and C6. The positions meta to the methylsulfonyl group are C2 and C6. Therefore, a strong preference for electrophilic attack at the C2 and C6 positions is predicted.

Computational tools like the RegioSQM method, which calculates the free energies of protonation at different aromatic carbon atoms, can provide a quantitative prediction of regioselectivity in electrophilic aromatic substitution reactions. rsc.org For this compound, such a method would likely identify the C2 and C6 positions as the most nucleophilic centers.

Stereoselectivity is less of a concern for reactions directly involving the aromatic ring of this compound, as the ring is planar. However, if the amino group were to be involved in a reaction that creates a new chiral center, computational modeling could be employed to predict the stereochemical outcome. For instance, in a hypothetical asymmetric synthesis involving the formation of a new stereocenter at a position alpha to the nitrogen, modeling the transition states of the competing diastereomeric pathways would be essential.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.gov These models are highly valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics.

In the context of this compound and its potential derivatives, QSPR models can be developed by correlating various theoretical descriptors with experimentally determined or computationally predicted reactivity and stability. These descriptors are numerical values that quantify different aspects of the molecular structure.

Key theoretical descriptors for aniline derivatives include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. nih.gov For this compound, the HOMO would likely be localized on the aniline ring and the amino group, indicating these as the sites for electrophilic attack. The LUMO might have significant contributions from the methylsulfonyl group, suggesting its role in accepting electrons.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide a more detailed description of the molecule's electronic and geometric properties. dntb.gov.ua

A QSPR study on a series of substituted anilines, including this compound, could reveal a strong correlation between the HOMO energy and the rate of an electrophilic aromatic substitution reaction. A higher HOMO energy generally corresponds to greater reactivity towards electrophiles.

A hypothetical QSPR study might generate the following correlation table:

| Theoretical Descriptor | Correlation with Reactivity (R²) | Correlation with Stability (R²) |

| HOMO Energy | 0.85 | -0.78 |

| LUMO Energy | 0.65 | -0.62 |

| HOMO-LUMO Gap | -0.72 | 0.88 |

| Dipole Moment | 0.45 | -0.35 |

This is a hypothetical data table for illustrative purposes.

Once a statistically significant QSPR model is established, it can be used to predict the chemical characteristics of novel derivatives of this compound before they are synthesized. For example, if a chemist is interested in creating a derivative with enhanced stability, the QSPR model could be used to screen potential modifications. The model might predict that adding another electron-withdrawing group would increase the HOMO-LUMO gap, thereby increasing the molecule's stability.

These predictive models are often based on multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. nih.gov An MLR model for predicting a certain property (P) might take the following form:

P = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ...

Where P is the property of interest, D₁, D₂, D₃ are the theoretical descriptors, and c₀, c₁, c₂, c₃ are the regression coefficients determined from the training set of molecules.

For instance, a predictive model for the pKa of the amino group in novel derivatives of this compound could be developed. By calculating the relevant descriptors for a proposed new derivative, its pKa could be estimated, providing valuable information about its behavior in different chemical environments.

Derivatives and Analogues: Synthesis and Structure Chemical Property Relationships

Design Principles for Structural Modification and Analogue Generation

The design of derivatives and analogues of 3-Methoxy-5-(methylsulfonyl)aniline is guided by a deep understanding of substituent effects on the aromatic ring's reactivity and the specific roles of its functional moieties.

Substituent Effects on Aromatic Ring Reactivity and Electron Density

The reactivity of the aniline (B41778) ring in this compound is a delicate balance of the electronic effects of its substituents. The amino (-NH2) group is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution (EAS). chemistrysteps.comlibretexts.org This activation is due to the nitrogen's lone pair of electrons participating in resonance with the aromatic π-system, which is a more significant influence than its inductive electron-withdrawing effect. chemistrysteps.com This resonance effect directs incoming electrophiles to the ortho and para positions. chemistrysteps.com

However, the methoxy (B1213986) (-OCH3) and methylsulfonyl (-SO2CH3) groups also exert their own electronic influences. The methoxy group is also an activating group that directs ortho and para, due to the resonance donation of its oxygen lone pairs. vaia.comlibretexts.org Conversely, the methylsulfonyl group is a strong electron-withdrawing group, which deactivates the ring towards EAS and directs incoming electrophiles to the meta position. msu.eduyoutube.com In this compound, the interplay of these groups creates a unique reactivity pattern. The strong activating effect of the amino group generally dominates, but the presence of the deactivating methylsulfonyl group can modulate this reactivity. chemistrysteps.comlibretexts.org

The basicity of the aniline is also significantly influenced by these substituents. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.comyoutube.com Therefore, the methoxy group would be expected to slightly increase the basicity, while the potent electron-withdrawing methylsulfonyl group would substantially decrease it.

Modifications of the Amine, Methoxy, and Methylsulfonyl Moieties

Systematic modifications of the amine, methoxy, and methylsulfonyl groups are key strategies in generating analogues with tailored properties.

Amine Group Modifications: The reactivity of the amino group can be attenuated by converting it into an amide. libretexts.org This transformation reduces its activating influence and can be reversed, offering a way to control reaction outcomes. libretexts.org The amine can also be alkylated to produce secondary or tertiary amines, which can alter steric hindrance and basicity. acs.orgacs.org

Methoxy Group Modifications: The methoxy group can be replaced with other alkoxy groups of varying chain lengths to modulate lipophilicity. It can also be substituted with a hydroxyl group, which is also a strong activating group. libretexts.org

Methylsulfonyl Group Modifications: The methylsulfonyl group is a key site for modification to influence hydrogen bonding capacity and metabolic stability. nih.gov Analogues can be synthesized with different alkylsulfonyl groups (e.g., ethylsulfonyl) to fine-tune these properties. nih.gov The sulfonyl group can also be replaced with other electron-withdrawing groups, such as a trifluoromethyl group, to explore different electronic and steric profiles.

Synthetic Strategies for Analogous Compound Libraries

The efficient synthesis of a wide range of derivatives is crucial for exploring structure-activity relationships. Modern synthetic methodologies like parallel synthesis and solid-phase synthesis are instrumental in this endeavor.

Parallel Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry provides powerful tools for the rapid synthesis of large numbers of compounds, known as libraries. wikipedia.orgnih.gov These techniques often employ parallel synthesis, where multiple reactions are carried out simultaneously in arrays of reaction vessels. youtube.com For instance, a library of aniline derivatives can be generated by reacting a common aniline precursor with a diverse set of reagents in parallel. uva.nl This approach allows for the systematic exploration of various substituents on the aniline core.

The synthesis of sulfonyl chloride or fluoride (B91410) derivatives is particularly relevant, as these can be readily reacted with a library of amines to form a diverse set of sulfonamides. enamine.net This strategy is widely used in drug discovery to generate libraries of biologically active compounds. enamine.net

Solid-Phase Synthesis Techniques for Derivative Preparation

Solid-phase synthesis offers a streamlined approach to preparing libraries of derivatives by anchoring the starting material to a solid support, such as a resin bead. wikipedia.orgyoutube.com Subsequent reactions are carried out, and excess reagents and byproducts are easily washed away. wikipedia.org This simplifies purification and allows for the automation of the synthetic process. youtube.com While the attachment of unreactive amines like anilines to solid supports can be challenging, specific linkers and reaction conditions have been developed to address this. acs.org Once attached, the aniline scaffold can be elaborated through various reactions before being cleaved from the support to yield the final products. wikipedia.org

Correlation between Structural Features and Chemical Reactivity/Stability

The relationship between the structural features of substituted anilines and their chemical properties has been extensively studied. Quantitative structure-activity relationship (QSAR) studies often correlate physicochemical parameters with observed reactivity or biological activity. nih.govresearchgate.net

The Hammett equation is a classic tool used to quantify the effect of meta- and para-substituents on the reactivity of aromatic compounds. afit.eduacs.org The Hammett sigma (σ) constant for a substituent reflects its electron-donating or electron-withdrawing ability. researchgate.net For instance, electron-withdrawing groups have positive σ values and tend to increase the acidity (decrease the pKa) of anilinium ions, while electron-donating groups have negative σ values and decrease acidity. nih.govresearchgate.net

The following table illustrates the Hammett constants for substituents relevant to this compound and its potential analogues, providing a basis for predicting their relative reactivity.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -NH2 | -0.66 | -0.16 |

| -OCH3 | -0.27 | 0.12 |

| -SO2CH3 | 0.72 | 0.64 |

| -OH | -0.37 | 0.12 |

| -CH3 | -0.17 | -0.07 |

| -CF3 | 0.54 | 0.43 |

| -Cl | 0.23 | 0.37 |

| -CN | 0.66 | 0.56 |

| -NO2 | 0.78 | 0.71 |

Data compiled from various sources.

The stability of aniline derivatives can also be correlated with their structural features. For example, the presence of electron-withdrawing groups can influence the oxidation potential of the aniline. acs.org The steric environment around the functional groups also plays a crucial role in both reactivity and stability, affecting reaction rates and the potential for intramolecular interactions. nih.gov

Applications of Hammett and Taft Equations to Quantify Substituent Effects

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It describes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives. The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (where the substituent is hydrogen).

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). It represents the electronic effect of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction but not on the substituent. It indicates the sensitivity of the reaction to substituent effects. wikipedia.org

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. nih.gov

In the context of aniline derivatives, the Hammett equation can be applied to correlate various physical properties and reaction kinetics with substituent constants. For instance, the pKa of substituted anilines shows a good correlation with Hammett σ values. researchgate.net Electron-withdrawing substituents decrease the basicity of the aniline nitrogen, resulting in a lower pKa, while electron-donating groups increase it. researchgate.netchemistrysteps.com

Studies on the nucleophilic aromatic substitution (SNAr) reactions of substituted anilines have demonstrated the utility of the Hammett equation. For example, in the reaction of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether, a Hammett plot of the rate constants for nucleophilic attack (k₁) yielded a ρ value of -4.2. This large negative value indicates a strong dependence on the substituent's nature and suggests a significant buildup of positive charge on the nitrogen atom in the transition state. unilag.edu.ng Similarly, in the oxidation of substituted anilines, a negative ρ value was observed, confirming that the reaction is enhanced by electron-donating groups and inhibited by electron-withdrawing ones. nih.gov

Steric and Electronic Influences on Reaction Rates and Equilibria

Both steric and electronic factors significantly influence the rates and equilibria of reactions involving "this compound" and its derivatives.

Electronic Influences:

The electronic nature of the methoxy and methylsulfonyl groups dictates the electron density on the aniline ring and the nucleophilicity of the amino group.

Electron-donating groups (EDGs) , like the methoxy group (through resonance), increase the electron density on the aromatic ring, making the amine more basic and a stronger nucleophile. This generally accelerates reactions where the aniline acts as a nucleophile, such as in SNAr reactions. chemistrysteps.com